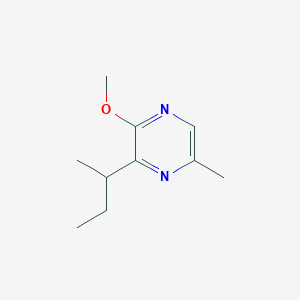

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde

Übersicht

Beschreibung

1-(Diethylaminomethyl) cyclopentanecarboxaldehyde (DAMC) is an organic compound that has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and the study of biochemical and physiological effects. DAMC is a colorless, odorless, and crystalline solid that is soluble in water and can be synthesized in a variety of ways. It is a versatile compound that has been used in a range of fields, including biochemistry, pharmacology, and toxicology.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

Catalyst-Free Cycloaddition

A study developed a catalyst-free, one-pot three-component 1,3-dipolar cycloaddition involving diethyl 2-aminomalonate, benzaldehydes, and 3-nitro-2H-chromenes. This methodology highlights an efficient, diastereoselective synthesis route for polysubstituted benzopyrano[3,4-c]-pyrrolidines, showcasing a potential application in generating complex molecules from simpler precursors (Yang Jia & D. Du, 2013).

Ni(0)-Catalyzed Cyclization

Another research presented a Ni(0)-catalyzed bismetallative cyclization of 1,3-diene with a tethered aldehyde in the presence of Bu3SnSiMe3, leading to cyclized products useful in further coupling reactions. This demonstrates a synthetic pathway that could be explored with "1-(Diethylaminomethyl) cyclopentanecarboxaldehyde" for constructing cyclic compounds with functional side chains (Yoshihiro Sato, Nozomi Saito & Miwako Mori, 2002).

Material Science

Polymer Synthesis

The synthesis and characterization of thermally stable poly(ether-azomethine)s derived from dialdehydes demonstrate the utility of such compounds in high-performance polymer applications. This suggests potential uses for "this compound" in the development of new polymeric materials with specific properties (S. Ankushrao et al., 2017).

Chemical Analysis

Capillary Electrophoresis

The application of fluorescence derivatizing agents, such as o‐phthalaldehyde (OPA), for the separation and detection of cyanide and similar thiols by capillary electrophoresis highlights the analytical capabilities relevant to chemical warfare agent hydrolysis products. This indicates potential for "this compound" in analytical methodologies, particularly in enhancing detection sensitivity and specificity (C. Copper & G. Collins, 2004).

Eigenschaften

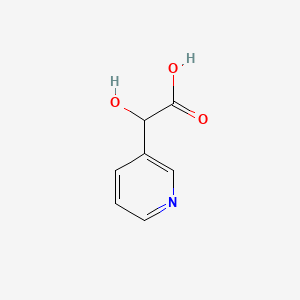

IUPAC Name |

1-(diethylaminomethyl)cyclopentane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-3-12(4-2)9-11(10-13)7-5-6-8-11/h10H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNGPOZQDDDPQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1(CCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572031 | |

| Record name | 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208349-33-1 | |

| Record name | 1-[(Diethylamino)methyl]cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate](/img/structure/B1610942.png)

methanone](/img/structure/B1610956.png)

![Diethyl [2-(pyridin-2-yl)ethyl]propanedioate](/img/structure/B1610960.png)